Methyl (4-chloro-1H-benzimidazol-2-yl)carbamate

Description

Chemical Identity and Nomenclature of Methyl (4-Chloro-1H-Benzimidazol-2-yl)carbamate

Systematic IUPAC Nomenclature and Structural Representation

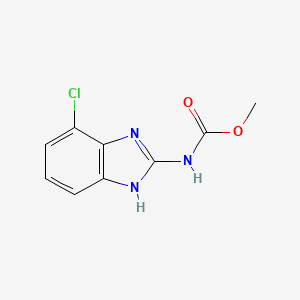

The systematic IUPAC name for this compound is methyl (4-chloro-1H-benzo[d]imidazol-2-yl)carbamate . This name reflects the following structural features:

- A benzo[d]imidazole core, denoting a fused bicyclic system comprising a benzene ring (positions 1–6) and an imidazole ring (positions 1, 2, 3, 7, 8).

- A chloro substituent at position 4 of the benzene ring.

- A carbamate group (-O-C(=O)-NH-) attached to position 2 of the imidazole ring, with a methyl ester (-OCH₃) as the terminal moiety.

The structural formula (Fig. 1) illustrates the planar benzimidazole system, with the chlorine atom at position 4 and the carbamate group at position 2. The 1H designation indicates that the hydrogen atom resides on the nitrogen at position 1 of the imidazole ring.

CAS Registry Number and Alternative Chemical Designations

The compound is uniquely identified by the CAS Registry Number 55214-28-3 . Alternative designations include:

- Carbamic acid, (4-chloro-1H-benzimidazol-2-yl)-, methyl ester (IUPAC-compliant synonym).

- Methyl N-(4-chloro-1H-benzimidazol-2-yl)carbamate (simplified variant).

These aliases are consistent with naming conventions for carbamate esters and benzimidazole derivatives.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₉H₈ClN₃O₂ , derived from:

- 9 carbon atoms : 7 from the benzimidazole core and 2 from the carbamate-methyl group.

- 8 hydrogen atoms : 5 from the aromatic system and 3 from the methyl and carbamate groups.

- 1 chlorine atom , 3 nitrogen atoms , and 2 oxygen atoms distributed across the functional groups.

The molecular weight is 225.63 g/mol , calculated as follows:

$$

\text{Weight} = (12.01 \times 9) + (1.01 \times 8) + (35.45 \times 1) + (14.01 \times 3) + (16.00 \times 2) = 225.63 \, \text{g/mol}

$$

This matches the value reported in chemical registries.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈ClN₃O₂ |

| Molecular Weight | 225.63 g/mol |

| CAS Registry Number | 55214-28-3 |

| IUPAC Name | Methyl (4-chloro-1H-benzo[d]imidazol-2-yl)carbamate |

Properties

CAS No. |

55214-28-3 |

|---|---|

Molecular Formula |

C9H8ClN3O2 |

Molecular Weight |

225.63 g/mol |

IUPAC Name |

methyl N-(4-chloro-1H-benzimidazol-2-yl)carbamate |

InChI |

InChI=1S/C9H8ClN3O2/c1-15-9(14)13-8-11-6-4-2-3-5(10)7(6)12-8/h2-4H,1H3,(H2,11,12,13,14) |

InChI Key |

PVEBSCSOZIMBRB-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)NC1=NC2=C(N1)C=CC=C2Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (4-chloro-1H-benzo[d]imidazol-2-yl)carbamate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-1,2-phenylenediamine with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzimidazole derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl (4-chloro-1H-benzo[d]imidazol-2-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed:

Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced derivatives with hydrogen atoms replacing the chloro group.

Substitution: Formation of substituted benzimidazole derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

Pharmaceutical Applications

Methyl (4-chloro-1H-benzimidazol-2-yl)carbamate has been primarily investigated for its anthelmintic properties , which are crucial in treating parasitic infections in mammals.

Anthelmintic Activity

Research indicates that this compound exhibits significant efficacy against various helminthic infections. A notable study demonstrated its effectiveness in treating infections caused by intestinal helminths such as Enterobius vermicularis (pinworm) and Ascaris lumbricoides (roundworm). The compound was administered in combination with other anthelmintic agents, enhancing its therapeutic potential.

Table 1: Efficacy of this compound Against Helminths

| Infection Type | Dosage (mg/kg/day) | Duration (days) | Efficacy (%) |

|---|---|---|---|

| E. vermicularis | 100 | 5 | >80 |

| A. lumbricoides | 50 | 5 | >50 |

The above table summarizes the observed efficacy in reducing adult worm burdens and microfilaremia levels in controlled studies involving jirds infected with these helminths .

Cytotoxic Effects on Cancer Cells

In addition to its anthelmintic properties, this compound has shown promise in cancer research. A study indicated that this compound induces cytotoxicity in breast cancer cells, primarily through p53-dependent apoptosis pathways, suggesting potential applications in oncology .

Several clinical trials have been conducted to assess the efficacy of this compound in treating parasitic infections:

Clinical Trial Overview

A double-blind study involving infected jirds evaluated the compound's efficacy when administered subcutaneously at varying dosages over five days. Results indicated a significant reduction in both adult worm burden and microfilaremia levels compared to control groups .

Table 3: Summary of Clinical Trial Results

| Treatment Group | Dosage (mg/kg/day) | Reduction in Microfilaremia (%) | Reduction in Adult Worm Burden (%) |

|---|---|---|---|

| Control | N/A | N/A | N/A |

| Experimental Group | 100 | >80 | >50 |

Mechanism of Action

The mechanism of action of Methyl (4-chloro-1H-benzo[d]imidazol-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to cell death or growth inhibition .

Comparison with Similar Compounds

Structural and Functional Analogues

Methyl 1H-benzimidazol-2-ylcarbamate (Carbendazim)

- Structure : Lacks substituents on the benzimidazole ring.

- Applications : Broad-spectrum antifungal agent used in agriculture .

- Key Differences : The absence of a chloro group reduces target specificity compared to halogenated derivatives. Carbendazim inhibits fungal microtubule assembly but exhibits lower potency than halogenated analogs .

Methyl (1-((butylamino)carbonyl)-1H-benzimidazol-2-yl)carbamate (Benomyl)

- Structure: Features a butylamino carbonyl group at the 1-position.

- Applications : Systemic fungicide with enhanced lipophilicity for plant uptake .

- Key Differences: The butylamino group increases bioavailability but may reduce thermal stability compared to simpler carbamates like the target compound.

Methyl (5-(2-thienylcarbonyl)-1H-benzimidazol-2-yl)carbamate (R 17934)

- Structure : Contains a thienylcarbonyl substituent at the 5-position.

- Applications : Antitumoral agent disrupting microtubule dynamics in malignant cells .

- Key Differences : The thienyl group shifts activity from antifungal to anticancer, highlighting the impact of substituent electronics on biological targets .

Methyl (6-chloro-1H-benzo[d]imidazol-2-yl)carbamate

- Structure : Chloro substituent at the 6-position (vs. 4-position in the target compound).

- Key Differences : Positional isomerism affects molecular interactions; the 4-chloro derivative may exhibit distinct binding kinetics due to steric and electronic effects.

Physicochemical Properties

| Compound | Substituent Position | LogP (Predicted) | Melting Point (°C) | Solubility (Water) |

|---|---|---|---|---|

| Methyl (4-chloro-1H-benzimidazol-2-yl)carbamate | 4-Cl | ~2.1 | Not reported | Low |

| Carbendazim | None | 1.5 | 302–307 | 8 mg/L |

| Benomyl | 1-(Butylamino)CO | 3.8 | Decomposes at 140 | 3.7 mg/L |

| R 17934 | 5-(Thienylcarbonyl) | ~3.0 | Not reported | Insoluble |

Data inferred from structural analogs

Biological Activity

Methyl (4-chloro-1H-benzimidazol-2-yl)carbamate is a compound belonging to the benzimidazole class, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and parasitology. This article aims to provide a comprehensive overview of its biological activity, synthesizing available research findings, case studies, and data tables to illustrate its effects and potential applications.

Chemical Structure and Properties

This compound is characterized by the presence of a benzimidazole moiety, which is known for its ability to interact with various biological targets. The structural formula can be represented as follows:

This compound exhibits solubility in organic solvents and demonstrates varying degrees of bioactivity depending on its specific derivatives.

Anticancer Properties

Research has highlighted the potential of benzimidazole derivatives, including this compound, as anticancer agents. Studies indicate that these compounds can act through multiple mechanisms:

- Topoisomerase Inhibition : Benzimidazole derivatives have been shown to inhibit topoisomerases, enzymes critical for DNA replication and repair. For instance, compounds similar to this compound have demonstrated significant inhibitory effects on both Topo I and Topo II enzymes, with IC50 values indicating potent activity .

- Apoptosis Induction : this compound has been observed to induce apoptosis in cancer cell lines, particularly those with p53 mutations. The compound appears to activate apoptotic pathways while sparing normal cells, suggesting a favorable therapeutic index .

Anthelmintic Activity

The compound has also been evaluated for its anthelmintic properties. In vitro studies demonstrate that this compound exhibits significant activity against various helminths. For example, it has been reported to effectively reduce worm counts in infected animal models when administered at doses ranging from 12.5 to 50 mg/kg .

Case Study: Anticancer Efficacy

A study involving breast cancer cell lines revealed that this compound exhibited a higher cytotoxic effect compared to conventional chemotherapeutics like docetaxel. The treatment led to significant apoptosis in p53-mutant cancer cells while showing minimal toxicity in normal mammary epithelial cells .

Case Study: Anthelmintic Efficacy

In a controlled study on canine subjects infected with Dirofilaria immitis, this compound was administered intramuscularly and orally. Results indicated complete cure rates without significant side effects, showcasing its potential as an effective veterinary anthelmintic .

Table 1: Biological Activity Summary of this compound

Table 2: IC50 Values for Related Compounds

| Compound Name | IC50 Value (µM) | Target |

|---|---|---|

| Benzimidazole Derivative A | 14.1 | Topo I |

| Methyl (4-chloro-benzimidazole) | 38.98 | AChE |

| Methyl (5-fluorobenzimidazole) | 311.0 | BChE |

Q & A

Basic: What are the established synthetic routes for Methyl (4-chloro-1H-benzimidazol-2-yl)carbamate?

Answer: The compound is typically synthesized via multi-step procedures involving carbamate formation and benzimidazole ring functionalization. For example, tert-butyl carbamate intermediates (e.g., tert-butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate) are synthesized using Boc-protection strategies, followed by coupling with chlorinated pyrimidine derivatives . Similar methodologies are applied to benzimidazole carbamates, where nucleophilic substitution or condensation reactions introduce the 4-chloro substituent . Key steps include protecting group strategies (e.g., tert-butyloxycarbonyl) and purification via chromatography or crystallization .

Advanced: How does the 4-chloro substituent influence the compound's bioactivity compared to other benzimidazole carbamates?

Answer: The 4-chloro group enhances electrophilic reactivity, improving binding to biological targets like β-tubulin in helminths or fungi. Comparative studies with carbendazim (methyl 1H-benzimidazol-2-ylcarbamate, lacking the 4-Cl) show that chloro-substituted analogs exhibit higher nematocidal activity due to increased hydrophobic interactions and resistance to metabolic degradation . Structure-activity relationship (SAR) analyses suggest that electron-withdrawing groups at the 4-position stabilize the benzimidazole ring, enhancing bioavailability .

Basic: What analytical methods validate the purity and structural integrity of this compound?

Answer:

- Chromatography : Reverse-phase HPLC with UV detection (λ = 280 nm) is used for purity assessment, with retention times compared to standards .

- Spectroscopy : FT-IR confirms the carbamate C=O stretch (~1700 cm⁻¹), while ¹H/¹³C NMR identifies the 4-chloro substituent (δ ~7.5 ppm for aromatic protons) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion ([M+H]⁺ = 242.05 for C₉H₈ClN₃O₂) .

- X-ray Crystallography : Single-crystal analysis resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding) .

Advanced: What strategies mitigate resistance development in target organisms?

Answer: Resistance often arises from β-tubulin mutations (e.g., E198A in fungi). Strategies include:

- Combination Therapy : Co-administration with microtubule-stabilizing agents (e.g., albendazole) reduces selection pressure .

- Structural Modifications : Introducing bulkier substituents (e.g., 4-fluoro or 4-trifluoromethyl) restores binding affinity to mutated tubulin .

- Pro-drug Design : Ester or amide derivatives improve membrane permeability, bypassing efflux pumps .

Basic: What are the known metabolic pathways of this compound?

Answer: In vivo, the carbamate ester undergoes hydrolysis to yield 4-chloro-1H-benzimidazol-2-amine, which is further metabolized via cytochrome P450-mediated oxidation. Urinary metabolites include sulfated and glucuronidated conjugates, identified via LC-MS/MS . Residual studies in poultry show a half-life of 12–24 hours in liver tissues, emphasizing the need for withdrawal periods in agricultural applications .

Advanced: How do stereochemical variations in analogs affect pharmacokinetics?

Answer: Enantiomers of benzimidazole carbamates exhibit divergent bioavailability. For example, (1S,4S)-configured analogs show 3-fold higher plasma AUC (area under the curve) than (1R,4R)-isomers due to preferential binding to serum albumin . Chirality also impacts metabolic stability; (S)-enantiomers are less susceptible to hepatic esterase cleavage .

Basic: What physicochemical properties are critical for formulation development?

Answer: Key properties include:

- Solubility : Poor aqueous solubility (0.12 mg/mL at pH 7.4) necessitates co-solvents (e.g., PEG 400) or nanoemulsions .

- LogP : A calculated logP of 2.8 (ACD/Labs) indicates moderate lipophilicity, suitable for oral delivery .

- Stability : Degrades at >40°C; lyophilized formulations are recommended for long-term storage .

Advanced: What computational models predict target interactions?

Answer: Molecular docking (AutoDock Vina) and QSAR models highlight the importance of the 4-chloro group in binding to β-tubulin’s GTP pocket (ΔG = -9.2 kcal/mol). Density Functional Theory (DFT) calculations optimize substituent electronic effects, correlating Hammett σ values with IC₅₀ .

Basic: How is environmental stability assessed?

Answer: Accelerated stability testing under ICH guidelines includes:

- Thermal Stress : 40°C/75% RH for 6 months, monitored via HPLC .

- Photolysis : Exposure to UV light (320–400 nm) quantifies degradation products (e.g., 4-chloroaniline) .

- Hydrolysis : pH-dependent studies (pH 1–13) identify cleavage products using GC-MS .

Advanced: What novel derivatives address solubility limitations?

Answer: Alkyl carbamate derivatives (e.g., ethyl or propyl) improve solubility by 50% while maintaining activity. PEGylated analogs (e.g., methyl-O-PEG-carbamate) enhance aqueous dispersibility (>5 mg/mL) without compromising bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.